5-(2,2-difluoroethoxy)pyridine-2-carboxylic acid
Overview
Description
5-(2,2-difluoroethoxy)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H7F2NO3. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a 2,2-difluoro-ethoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-difluoroethoxy)pyridine-2-carboxylic acid typically involves the reaction of pyridine derivatives with difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-difluoroethoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The difluoro-ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction may produce alcohols.
Scientific Research Applications
5-(2,2-difluoroethoxy)pyridine-2-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,2-difluoroethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The difluoro-ethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2,2-Difluoro-ethoxy)-5-fluoro-benzoic acid: Similar in structure but with a benzoic acid core.
5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid: Similar pyridine derivative with a different substitution pattern.
Uniqueness
5-(2,2-difluoroethoxy)pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
1097730-45-4 |
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Molecular Formula |
C8H7F2NO3 |
Molecular Weight |
203.14 g/mol |
IUPAC Name |
5-(2,2-difluoroethoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7F2NO3/c9-7(10)4-14-5-1-2-6(8(12)13)11-3-5/h1-3,7H,4H2,(H,12,13) |
InChI Key |
IQPVMOFLYFFTLR-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1OCC(F)F)C(=O)O |
Canonical SMILES |
C1=CC(=NC=C1OCC(F)F)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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